Carassin

Description

Properties

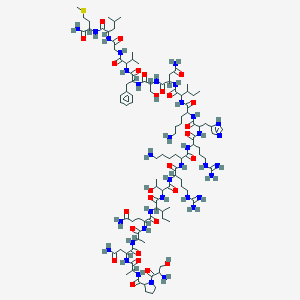

IUPAC Name |

N-[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[2-[[4-amino-2-[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMDZQYTUMGZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H175N35O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-47-7 | |

| Record name | Carassin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133950477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Deep Dive into the Hypoxic Adaptations of the Carassius Genus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ability of certain organisms to thrive in low-oxygen environments offers a compelling model for understanding cellular survival and metabolic flexibility. The Carassius genus, which includes the remarkably anoxia-tolerant crucian carp (Carassius carassius) and the common goldfish (Carassius auratus), stands out as a vertebrate model of profound scientific interest. These fish have evolved a suite of sophisticated physiological and biochemical adaptations to survive prolonged periods of hypoxia and even anoxia (the complete absence of oxygen). This technical guide provides an in-depth exploration of these core adaptations, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This information serves as a valuable resource for researchers investigating hypoxia tolerance, metabolic diseases, and potential therapeutic strategies inspired by nature's solutions to oxygen deprivation.

Core Physiological Adaptations to Hypoxia

The survival of Carassius species in oxygen-deprived waters is underpinned by three primary physiological strategies: a profound depression of metabolic rate, a unique modification of anaerobic metabolism to avoid lactate acidosis, and significant cardiovascular adjustments to optimize oxygen delivery and waste removal.

Metabolic Rate Depression

A cornerstone of the hypoxic survival strategy in Carassius is the controlled reduction of their metabolic rate. This energy-saving mechanism allows the fish to extend its survival time by matching ATP demand to the limited ATP supply from anaerobic pathways. The extent of this metabolic depression is significant, as evidenced by quantitative studies measuring Standard Metabolic Rate (SMR), Routine Metabolic Rate (RMR), and Maximum Metabolic Rate (MMR) under normoxic and hypoxic conditions.

| Parameter | Species | Condition | Temperature | Metabolic Rate (mg O₂ kg⁻¹ h⁻¹) | Percent Reduction | Reference |

| SMR | Carassius auratus gibelio | Normoxia | - | - | - | [1] |

| Hypoxia (1.5 mg/L O₂) | - | - | 19.7% | [1] | ||

| Carassius carassius (Summer-acclimatized) | Normoxia | - | - | - | [2] | |

| Carassius carassius (Winter-acclimatized) | Normoxia | - | - | ~45% | [2] | |

| MMR | Carassius auratus gibelio | Normoxia | - | - | - | [1] |

| Hypoxia (1.5 mg/L O₂) | - | - | 30.6% | |||

| AS | Carassius auratus gibelio | Normoxia | - | - | - | |

| Hypoxia (1.5 mg/L O₂) | - | - | 35.9% | |||

| Anoxic Metabolic Rate (from ethanol production) | Carassius carassius (Winter-acclimatized) | Anoxia | 2°C | 3.06 ± 0.59 | 78.1% (from aerobic level) |

Table 1: Quantitative Data on Metabolic Rate Depression in Carassius under Hypoxia/Anoxia. SMR: Standard Metabolic Rate; MMR: Maximum Metabolic Rate; AS: Aerobic Scope.

Anaerobic Metabolism and Ethanol Production

Unlike most vertebrates, which accumulate lactate during anaerobic glycolysis, leading to debilitating acidosis, Carassius possess a unique metabolic pathway to convert lactate into ethanol. This remarkable adaptation allows for the sustained production of ATP through glycolysis without the toxic build-up of lactic acid. The ethanol is then readily excreted across the gills into the surrounding water. This process is fueled by substantial glycogen stores, particularly in the liver.

| Metabolite | Tissue | Condition | Change from Normoxia | Reference |

| Lactate | Whole-fish | Anoxia | 32-fold increase | |

| Alanine | Heart | Anoxia | 4-fold increase | |

| Liver | Anoxia | 8-fold increase | ||

| Brain | Anoxia | 12-fold increase | ||

| Aspartate | Liver | Anoxia | 70% decrease | |

| Heart | Anoxia | 92% decrease | ||

| Glutamine | Heart | Anoxia | 56% decrease | |

| Fructose-1,6-bisphosphate | Liver | Anoxia | 76% decrease |

Table 2: Changes in Key Metabolites in Carassius Tissues During Anoxia.

Cardiovascular Adjustments

To cope with reduced oxygen availability, Carassius exhibit significant cardiovascular responses. While some fish species respond to hypoxia with a strong depression of cardiac function, Carassius can maintain and even enhance cardiac performance under certain hypoxic conditions. This ensures the continued transport of glucose to tissues and the removal of metabolic byproducts like ethanol. Studies on the isolated, perfused hearts of goldfish have shown an enhanced hemodynamic performance under hypoxia. After prolonged exposure to moderate hypoxia (20 days), the goldfish heart shows potentiated cardiac performance, including increased stroke volume and cardiac output. This is accompanied by mitochondrial remodeling, suggesting an improved capacity for energy supply to the working myocardium.

Key Signaling Pathways

The physiological adaptations to hypoxia in Carassius are orchestrated by complex signaling pathways. A central player in this regulation is the Hypoxia-Inducible Factor 1 (HIF-1).

The HIF-1 Signaling Pathway

HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various aspects of hypoxic adaptation, including angiogenesis, erythropoiesis, and anaerobic metabolism.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Carassius hypoxia tolerance.

Induction of Hypoxia/Anoxia in a Laboratory Setting

Objective: To expose Carassius species to controlled levels of hypoxia or anoxia for physiological and molecular studies.

Materials:

-

Airtight experimental tanks

-

Nitrogen gas cylinder with a regulator

-

Air pump

-

Tubing and air stones

-

Dissolved oxygen (DO) meter with a probe

Protocol:

-

Acclimate fish to the experimental tanks with normoxic (air-saturated) water for a specified period (e.g., 48 hours).

-

To induce hypoxia, gradually displace oxygen from the water by bubbling a mixture of nitrogen and air. The precise gas mixture can be adjusted to achieve the target DO level.

-

To induce anoxia, bubble pure nitrogen gas through the water.

-

Continuously monitor the DO levels in the tanks using a calibrated DO meter to ensure the desired oxygen concentration is maintained throughout the experiment. Oxygen levels for anoxia are typically below 0.1% of air saturation (<0.01 mg/L O₂).

-

Maintain a parallel control group of fish in normoxic water for comparison.

-

At the end of the exposure period, euthanize the fish and collect tissues for downstream analysis. Tissues should be rapidly dissected and snap-frozen in liquid nitrogen.

Measurement of Metabolic Rate (SMR, RMR, MMR)

Objective: To quantify the metabolic rate of Carassius under different oxygen conditions using intermittent-flow respirometry.

Materials:

-

Intermittent-flow respirometry system (including respirometry chambers, pumps, and oxygen probes)

-

Data acquisition software

-

Chase tank for MMR determination

Protocol:

-

Standard Metabolic Rate (SMR):

-

Fast the fish for 24-48 hours to reach a post-absorptive state.

-

Place individual fish into the respirometry chambers and allow them to acclimate for at least 12-24 hours.

-

Measure oxygen consumption rates intermittently. The system will cycle between a flush period (to replenish oxygenated water) and a measurement period (a closed loop to measure the rate of oxygen depletion).

-

Calculate SMR from the lowest oxygen consumption values recorded over a prolonged period, representing the metabolic rate of a resting, post-absorptive fish.

-

-

Routine Metabolic Rate (RMR):

-

Follow a similar procedure to SMR measurement but without the requirement for a post-absorptive state and with a shorter acclimation period, reflecting the metabolic rate of a quiescent but not necessarily resting fish.

-

-

Maximum Metabolic Rate (MMR):

-

Exhaust the fish by chasing it in a separate tank until it no longer responds to tactile stimulation.

-

Immediately transfer the exhausted fish to the respirometry chamber and begin measuring oxygen consumption.

-

MMR is determined as the peak oxygen consumption rate measured during the recovery period from exhaustive exercise.

-

Caption: Experimental workflow for measuring SMR and MMR in fish.

Western Blot Analysis of HIF-1α

Objective: To detect and quantify the protein levels of HIF-1α in Carassius tissues.

Materials:

-

Tissue homogenizer

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Homogenize tissue samples in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane several times with TBST to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure the relative mRNA expression levels of target genes in Carassius tissues.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Protocol:

-

Extract total RNA from tissue samples using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and/or gel electrophoresis.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

-

Set up the qPCR reactions in a 96- or 384-well plate, including the cDNA template, gene-specific primers, and qPCR master mix.

-

Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Generate a dissociation curve at the end of the run to verify the specificity of the amplification.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the gene of interest to a stable reference gene (e.g., 18S rRNA or β-actin).

Quantification of Glycogen and Ethanol

Objective: To measure the concentration of glycogen and ethanol in Carassius tissues.

Glycogen Quantification (Phenol-Sulfuric Acid Method):

-

Homogenize a known weight of tissue in a suitable buffer.

-

Precipitate the glycogen from the homogenate using ethanol.

-

Wash the glycogen pellet to remove contaminants.

-

Hydrolyze the glycogen to glucose using a strong acid.

-

React the resulting glucose with phenol and sulfuric acid to produce a colored product.

-

Measure the absorbance of the colored solution using a spectrophotometer and determine the glycogen concentration by comparing it to a standard curve of known glucose concentrations.

Ethanol Quantification:

-

Homogenize tissue samples in a sealed vial to prevent ethanol evaporation.

-

Analyze the ethanol concentration in the homogenate using gas chromatography (GC) or an enzymatic assay kit.

Conclusion

The Carassius genus provides an exceptional model for studying the physiological and molecular adaptations to severe hypoxia. Their ability to dramatically reduce metabolic rate, switch to sustainable anaerobic metabolism via ethanol production, and maintain cardiovascular function highlights a remarkable evolutionary solution to life without oxygen. The experimental protocols and data presented in this guide offer a framework for researchers to further unravel the intricate mechanisms of hypoxia tolerance. A deeper understanding of these processes not only advances our knowledge of comparative physiology but also holds the potential to inform novel therapeutic strategies for human diseases characterized by oxygen deprivation, such as stroke, heart attack, and cancer. The continued exploration of these natural models of anoxia tolerance promises to yield valuable insights for both basic science and clinical applications.

References

Anoxia Tolerance in Crucian Carp: A Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crucian carp (Carassius carassius) possesses an extraordinary ability to survive extended periods of complete oxygen deprivation (anoxia), a trait virtually unparalleled among vertebrates. This remarkable tolerance is not a singular adaptation but rather a suite of sophisticated physiological and biochemical mechanisms. This technical guide provides an in-depth exploration of the core strategies employed by the crucian carp to endure anoxia, with a focus on metabolic depression, the unique production of ethanol as an anaerobic end-product, and profound adaptations within the cardiovascular and central nervous systems. This document summarizes key quantitative data, presents detailed experimental protocols for studying these mechanisms, and visualizes the intricate signaling pathways and experimental workflows involved. The insights gleaned from understanding these natural solutions to anoxia hold significant potential for therapeutic strategies in ischemia-reperfusion injuries and other hypoxia-related pathologies.

Core Anoxia Tolerance Mechanisms

The crucian carp's survival strategy in anoxic conditions is multifactorial, involving a coordinated downregulation of energy demand and the activation of unique metabolic pathways to sustain basal cellular functions.

Metabolic Depression: A Controlled Shutdown

A cornerstone of the crucian carp's anoxia tolerance is a profound metabolic depression, reducing its energy expenditure by up to 70% or more.[1] This controlled hypometabolic state is crucial for aligning ATP demand with the significantly lower ATP production capacity of anaerobic metabolism. This reduction in metabolic rate is not a passive consequence of oxygen deprivation but an actively regulated process.

Key to this metabolic suppression is the modulation of neurotransmitter systems in the brain.[2] During anoxia, there is a significant increase in the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and a concurrent decrease in the excitatory neurotransmitter glutamate.[2][3] This shift in the balance of inhibitory and excitatory signaling is thought to dampen neuronal activity, thereby reducing the brain's substantial energy requirements.[4] Evidence suggests that adenosine also plays a role in mediating this anoxic metabolic depression.

Ethanol Fermentation: A Novel Vertebrate Solution

Unlike most vertebrates that accumulate lactate during anaerobic glycolysis, leading to debilitating lactic acidosis, the crucian carp has evolved a unique metabolic pathway to convert lactate into ethanol. This process, analogous to yeast fermentation, allows for the sustained operation of glycolysis to produce ATP without the toxic build-up of lactate. The produced ethanol is then readily excreted across the gills into the surrounding water.

This remarkable adaptation is facilitated by a specialized set of enzymes, particularly a mutated form of the pyruvate dehydrogenase complex in the muscle tissue, which decarboxylates pyruvate to acetaldehyde. The acetaldehyde is then reduced to ethanol by alcohol dehydrogenase. This entire pathway is fueled by vast stores of glycogen, primarily in the liver, which are significantly larger than those found in most other vertebrates.

Cardiovascular Adaptations: Maintaining Perfusion

Contrary to other anoxia-tolerant vertebrates like some freshwater turtles that exhibit profound bradycardia and reduced cardiac output during anoxia, the crucian carp maintains a relatively stable cardiac output and heart rate for extended periods. This sustained cardiovascular performance is critical for transporting glucose from the liver's glycogen stores to other tissues and for efficiently removing the end-product of anaerobic metabolism, ethanol, from the muscles to the gills for excretion. However, under acute anoxia, a rapid, cholinergically-mediated bradycardia can occur, likely as a protective reflex.

Neurological Resilience: A Brain That Stays On

The crucian carp's brain remains active during anoxia, a stark contrast to the comatose state induced by anoxia in tolerant turtles. This is achieved through a combination of metabolic depression, as mentioned earlier, and the maintenance of ATP levels and ion homeostasis. While overall brain activity is reduced, essential neuronal functions are preserved. There is evidence for a reduction in the expression of certain glutamate receptors (NMDA type), which could contribute to preventing excitotoxicity. Despite the oxygen-dependent nature of their synthesis, the brain levels of key monoamine neurotransmitters like serotonin and dopamine are remarkably well-maintained during prolonged anoxia.

Gene and Protein Expression: A Programmed Response

Exposure to anoxia triggers a significant reprogramming of gene and protein expression in a tissue-specific manner. In the heart, at 13°C, hundreds of genes show altered expression after seven days of anoxia, with notable upregulation of genes involved in protein turnover and the pentose phosphate pathway, and downregulation of genes related to RNA splicing and transcription. Glycolytic enzyme gene expression shows a complex pattern, with key regulatory enzymes being upregulated. Proteomic analyses reveal significant changes in the heart and liver, with a decrease in electron transport system enzymes in the heart and a massive increase in the liver during anoxia and reoxygenation. This suggests a specialized role for the liver in handling the metabolic consequences of anoxia and preparing for reoxygenation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on crucian carp under anoxic conditions.

Table 1: Metabolite Changes in Crucian Carp Tissues During Anoxia

| Metabolite | Tissue | Condition | Fold Change (Anoxia vs. Normoxia) | Reference |

| GABA | Brain | 17 days anoxia at 8°C | ~5-fold increase | |

| Glutamate | Brain | 17 days anoxia at 8°C | Decrease | |

| Aspartate | Brain | 17 days anoxia at 8°C | Decrease | |

| Succinate | Brain | 5 days anoxia at 8°C | ~3-fold increase | |

| Succinate | Heart | 5 days anoxia at 8°C | ~22-fold increase | |

| Succinate | Liver | 5 days anoxia at 8°C | ~19-fold increase | |

| Lactate | Heart | 5 days anoxia at 8°C | Significant increase | |

| Ethanol | Red Muscle | 6 hours anoxia at 15°C | ~7 µmol/g wet weight | |

| Ethanol | White Muscle | 6 hours anoxia at 15°C | ~4 µmol/g wet weight | |

| Ethanol | Liver | 6 hours anoxia at 15°C | ~2 µmol/g wet weight |

Table 2: Gene Expression Changes in Crucian Carp Heart (7 days anoxia at 13°C)

| Gene Category | Regulation | Key Genes/Pathways | Reference |

| Protein Turnover | Up-regulated | - | |

| Pentose Phosphate Pathway | Up-regulated | - | |

| Cell Morphogenesis | Up-regulated | - | |

| RNA Splicing & Transcription | Down-regulated | - | |

| Glycolysis (regulatory enzymes) | Up-regulated | Hexokinase, Phosphofructokinase | |

| Glycolysis (non-regulatory enzymes) | Down-regulated | - |

Table 3: Protein Abundance Changes in Crucian Carp Tissues (5 days anoxia)

| Protein/Protein Complex | Tissue | Regulation (Anoxia vs. Normoxia) | Fold Change | Reference |

| Electron Transport System Enzymes | Heart | Decreased | - | |

| Electron Transport System Enzymes | Liver | Increased | Massive increase | |

| Glycogen Debranching Enzyme (AGLA) | Heart | Increased | 10.1-fold | |

| Glycogen Phosphorylase (PYGB) | Heart | Increased | 1.7-fold | |

| Hexokinase-2 (HK2) | Heart | Increased | 2.4-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of anoxia tolerance in crucian carp.

Anoxia Exposure

-

Objective: To induce a state of anoxia in crucian carp for experimental studies.

-

Procedure:

-

Acclimatize crucian carp to the desired experimental temperature (e.g., 8°C or 13°C) for at least two weeks in well-aerated, dechlorinated water.

-

Transfer fish to individual or group tanks.

-

To induce anoxia, continuously bubble the water with nitrogen gas (N2).

-

Monitor the dissolved oxygen level using an oxygen probe to ensure it remains below 0.01 mg/L.

-

Maintain the anoxic conditions for the desired duration (e.g., 1 to 7 days).

-

For reoxygenation studies, cease the nitrogen bubbling and resume aeration with atmospheric air.

-

At the end of the experimental period, euthanize the fish by a rapid blow to the head followed by spinal transection.

-

Immediately dissect the tissues of interest (e.g., brain, heart, liver, muscle), snap-freeze them in liquid nitrogen, and store at -80°C until further analysis.

-

Metabolite Quantification (Capillary Electrophoresis-Mass Spectrometry - CE-MS)

-

Objective: To quantify the levels of various metabolites in different tissues.

-

Procedure:

-

Homogenize frozen tissue samples in a solution of 50% acetonitrile in water containing internal standards.

-

Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Filter the supernatant through a 5 kDa cut-off filter to remove remaining proteins.

-

Concentrate the filtrate and resuspend it in ultrapure water.

-

Analyze the samples using a CE-MS system for the separation and quantification of cationic and anionic metabolites.

-

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

Objective: To measure the relative expression levels of target genes.

-

Procedure:

-

Extract total RNA from frozen tissue samples using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using a sequence detection system with a SYBR Green-based master mix.

-

The reaction mixture typically contains diluted cDNA, forward and reverse primers for the target gene and a reference gene (e.g., β-actin), and the master mix.

-

Use a thermal cycling protocol consisting of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to that of the reference gene.

-

Enzyme Activity Assays

-

Objective: To measure the activity of the pyruvate dehydrogenase complex.

-

Procedure (based on a coupled enzyme reaction):

-

Homogenize tissue samples in an appropriate assay buffer.

-

Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.

-

Prepare a reaction mixture containing the sample, PDH substrate, and a developer solution.

-

In the presence of PDH, pyruvate is converted to acetyl-CoA, with the concomitant reduction of NAD+ to NADH.

-

The NADH produced is then used by a developer enzyme to reduce a colorless probe into a colored product.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 450 nm) over time using a plate reader.

-

Calculate the PDH activity based on the rate of change in absorbance, calibrated against an NADH standard curve.

-

-

Objective: To measure the activity of alcohol dehydrogenase.

-

Procedure (colorimetric assay):

-

Prepare a tissue homogenate as described for the PDH assay.

-

Prepare a reaction mixture containing the sample, ethanol (as the substrate), NAD+, and a colorimetric reagent system (e.g., containing a tetrazolium salt like WST-8 and a hydrogen transmitter).

-

ADH catalyzes the oxidation of ethanol to acetaldehyde, reducing NAD+ to NADH.

-

The NADH then reduces the tetrazolium salt to a colored formazan dye.

-

Measure the increase in absorbance of the formazan dye at a specific wavelength (e.g., 450 nm) over time.

-

Calculate the ADH activity based on the rate of color formation.

-

Measurement of Mitochondrial Membrane Potential

-

Objective: To assess the integrity and function of mitochondria in isolated cardiomyocytes.

-

Procedure:

-

Isolate cardiomyocytes from the crucian carp heart using enzymatic digestion.

-

Incubate the isolated cells with a fluorescent, lipophilic cationic dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

-

Wash the cells to remove excess dye.

-

Image the cells using fluorescence microscopy (e.g., confocal microscopy).

-

Quantify the fluorescence intensity within the mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

As a control, treat a subset of cells with a mitochondrial uncoupler (e.g., FCCP) to induce complete depolarization and measure the resulting minimal fluorescence.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.

Caption: Ethanol production pathway in crucian carp muscle during anoxia.

Caption: GABA-mediated metabolic depression in the crucian carp brain during anoxia.

Caption: Experimental workflow for metabolomics analysis in crucian carp.

Conclusion and Future Directions

The crucian carp stands as a premier model organism for studying the molecular and physiological underpinnings of anoxia tolerance. The mechanisms of metabolic depression, ethanol fermentation, and robust cardiovascular and neurological adaptations offer a rich landscape for scientific inquiry. The detailed experimental protocols and quantitative data presented herein provide a foundation for researchers to further unravel these complex processes. Future research, leveraging multi-omics approaches and advanced in vivo imaging, will undoubtedly reveal even more nuanced aspects of this remarkable biological phenomenon. The translation of these findings into novel therapeutic strategies for human diseases characterized by oxygen deprivation remains a compelling and achievable goal. The signaling pathways that govern the transition into and out of the anoxic state, in particular, represent promising targets for drug development aimed at protecting tissues from ischemic damage.

References

- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 2. Item - Life without Oxygen: Gene Regulatory Responses of the Crucian Carp (Carassius carassius) Heart Subjected to Chronic Anoxia - Public Library of Science - Figshare [plos.figshare.com]

- 3. southalabama.edu [southalabama.edu]

- 4. researchgate.net [researchgate.net]

Metabolic Depression in Carassius auratus During Winter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carassius auratus, the common goldfish, exhibits a remarkable ability to survive the harsh conditions of winter through a process of profound metabolic depression. This state of controlled hypometabolism allows the organism to conserve energy reserves in environments characterized by low temperatures and potential hypoxia or anoxia. Understanding the intricate molecular and physiological mechanisms that govern this adaptation holds significant potential for various fields, including cryopreservation, ischemia-reperfusion injury treatment, and the development of novel therapeutics targeting metabolic disorders. This technical guide provides an in-depth overview of the core physiological, biochemical, and molecular underpinnings of metabolic depression in Carassius auratus during winter, presenting quantitative data, detailed experimental protocols, and key signaling pathways involved in this fascinating biological phenomenon.

Physiological Adaptations to Cold and Metabolic Depression

During winter, goldfish transition into a state of torpor, characterized by a significant and controlled reduction in their standard metabolic rate (SMR). This physiological adjustment is a direct response to decreased water temperatures and serves to minimize energy expenditure when food availability is low and environmental conditions are challenging.

Quantitative Changes in Metabolic Rate

The metabolic depression observed in C. auratus is a multi-faceted process involving a decrease in overall oxygen consumption. The extent of this depression is temperature-dependent.

| Acclimation Temperature (°C) | Oxygen Consumption Rate (mg O₂ kg⁻¹ h⁻¹) | Fold Change (approx.) | Reference |

| 25 | ~112 - 180 | - | [1] |

| 5-8 | Significantly lower than warm-acclimated | Not specified | [2] |

| 4 | Reduced to ~30% of normal | ~3.3x decrease | [3] |

Table 1: Quantitative Changes in Metabolic Rate of Carassius auratus with Cold Acclimation.

Biochemical Reorganization During Metabolic Depression

The reduction in metabolic rate is underpinned by significant alterations at the biochemical level, particularly in the activity of key metabolic enzymes. These changes reflect a coordinated downregulation of energy-expensive processes and a shift in substrate utilization.

Enzyme Kinetics and Activity

Ion transport is a major contributor to cellular energy expenditure. During cold acclimation, the activity of ion-motive ATPases is tissue-specifically modulated. In cold-acclimated (1°C) goldfish, branchial Na+/K+-ATPase activity is elevated by 100% compared to warm-acclimated (20°C) fish, while renal Na+/K+-ATPase activity remains unchanged[4]. Conversely, branchial and renal Mg2+-ATPase activities are reduced by 18% and 30%, respectively[4].

| Enzyme | Tissue | Acclimation Temperature (°C) | Activity Change | Reference |

| Na+/K+-ATPase | Gills | 1 | 100% increase | |

| Kidney | 1 | No significant change | ||

| Mg2+-ATPase | Gills | 1 | 18% decrease | |

| Kidney | 1 | 30% decrease |

Table 2: Changes in ATPase Activity in Cold-Acclimated Carassius auratus.

Cold acclimation in goldfish leads to an increase in the oxidative capacity of skeletal muscle. This is partly achieved by increasing the mitochondrial volume density and the activity of key oxidative enzymes.

| Enzyme/Protein | Tissue/Organelle | Acclimation Temperature (°C) | Change in Activity/Content | Reference |

| Non-cytosolic Hexokinase (NC-HK) | White Skeletal Muscle | 5 | 2.5-fold increase | |

| Citrate Synthase | White Skeletal Muscle Mitochondria | Not specified (Cold-acclimated) | 2-fold increase | |

| Adenine Nucleotide Translocase (ANT) | White Skeletal Muscle Mitochondria | Not specified (Cold-acclimated) | 0.68 to 0.96 nmol/mg protein | |

| Uncoupling Protein 3 (UCP3) | White Skeletal Muscle Mitochondria | Not specified (Cold-acclimated) | ~1.5-fold increase |

Table 3: Changes in Glycolytic and Oxidative Enzyme Activity and Protein Content in Cold-Acclimated Carassius auratus.

Molecular Control of Metabolic Depression

The physiological and biochemical adaptations observed in overwintering goldfish are orchestrated by complex gene regulatory networks and signaling pathways. These molecular mechanisms ensure a coordinated and reversible suppression of metabolic processes.

Gene Expression Changes

While comprehensive, tabulated fold-change data for a wide array of genes in response to cold acclimation in C. auratus is still an active area of research, studies have identified key genes and pathways that are differentially regulated. For instance, cold acclimation is associated with changes in the expression of genes involved in muscle contraction and ion transport.

Key Signaling Pathways

Several key signaling pathways are implicated in the regulation of metabolic depression in goldfish. These pathways act as master regulators, integrating environmental cues and cellular energy status to control metabolic flux.

The AMP-activated protein kinase (AMPK) pathway is a crucial energy sensor in eukaryotic cells. In response to an increase in the AMP:ATP ratio, which signals low energy status, AMPK is activated. In the context of hypoxia, which can accompany winter conditions, AMPK activity in goldfish liver increases approximately 5.5-fold. Activated AMPK promotes a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex, in particular, promotes anabolic processes such as protein and lipid synthesis. During metabolic depression, the inhibition of mTOR signaling is a key mechanism for reducing energy expenditure associated with these biosynthetic pathways. AMPK can directly inhibit mTORC1, linking cellular energy status to the control of cell growth.

The insulin signaling pathway plays a crucial role in regulating glucose metabolism and cell growth. In goldfish, insulin can modulate the expression of clock genes in the liver, likely via the PI3K/Akt pathway. The interplay between insulin signaling and the core metabolic regulators like AMPK and mTOR is critical for the coordinated metabolic adjustments during winter.

Experimental Protocols

Reproducible and standardized methodologies are paramount for advancing our understanding of metabolic depression. This section provides detailed protocols for key experiments cited in the study of C. auratus metabolism.

Measurement of Oxygen Consumption Rate via Intermittent-Flow Respirometry

Intermittent-flow respirometry is a widely used and robust method for determining the metabolic rate of aquatic organisms.

-

Respirometry chambers of appropriate size for the goldfish

-

Recirculation pump

-

Flush pump

-

Oxygen probe and meter

-

Data acquisition system

-

Temperature-controlled water bath

-

Tubing and fittings

-

Acclimation: Individually house goldfish in the respirometry chambers for at least 24 hours prior to data collection to allow for acclimation to the experimental setup and to ensure a post-absorptive state.

-

System Setup: Place the respirometry chambers in a temperature-controlled water bath set to the desired experimental temperature. Connect the chambers to the recirculation and flush pumps.

-

Measurement Cycle: The protocol consists of repeated cycles of three phases:

-

Flush Phase: The flush pump is activated, replacing the water in the chamber with fully aerated water from the surrounding bath. This phase ensures that the fish has adequate oxygen and removes any metabolic waste products.

-

Wait Phase: The flush pump is turned off, and a short period is allowed for the water within the chamber to stabilize and for any initial non-linear changes in oxygen concentration to subside.

-

Measurement Phase: The recirculation pump ensures gentle mixing of the water within the sealed chamber. The rate of oxygen decline is measured by the oxygen probe and recorded by the data acquisition system.

-

-

Data Analysis: The rate of oxygen consumption (MO₂) is calculated from the slope of the linear decrease in oxygen concentration during the measurement phase, taking into account the volume of the respirometer and the mass of the fish.

Enzyme Activity Assays from Tissue Homogenates

-

Fish tissue (e.g., muscle, liver, gills)

-

Homogenization buffer (specific to the enzyme of interest)

-

Tissue homogenizer (e.g., Dounce or mechanical)

-

Centrifuge

-

Spectrophotometer or microplate reader

-

Assay-specific reagents and substrates

-

Tissue Collection and Preparation: Euthanize the fish and rapidly dissect the tissue of interest on ice. Weigh the tissue and place it in a pre-chilled tube.

-

Homogenization: Add a specific volume of ice-cold homogenization buffer to the tissue (e.g., 1:10 w/v). Homogenize the tissue thoroughly using a suitable homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process to prevent enzyme degradation.

-

Centrifugation: Centrifuge the homogenate at a specific speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble enzymes, and keep it on ice.

-

Protein Concentration Determination: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). This is necessary to normalize enzyme activity.

-

Enzyme Activity Assay: Perform the specific enzyme assay according to established protocols. This typically involves mixing a known volume of the supernatant with a reaction buffer containing the substrate for the enzyme of interest and measuring the change in absorbance or fluorescence over time at a specific wavelength.

-

Calculation of Enzyme Activity: Calculate the specific enzyme activity, usually expressed as units of activity per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.

Conclusion and Future Directions

The metabolic depression observed in Carassius auratus during winter is a highly coordinated and multi-level biological response to environmental stress. It involves profound changes in physiology, biochemistry, and gene regulation, all orchestrated by a complex network of signaling pathways. The ability to reversibly suppress metabolism to such a significant degree offers a rich area for further investigation. Future research employing advanced techniques such as quantitative proteomics, metabolomics, and transcriptomics will undoubtedly provide a more comprehensive understanding of this remarkable adaptation. The insights gained from studying the molecular mechanisms of metabolic depression in goldfish have the potential to translate into significant advancements in human medicine and biotechnology, particularly in the development of strategies to protect tissues from damage during periods of low metabolic activity and to modulate metabolic states in various disease conditions.

References

The Tangled Web of Goldfish and Crucian Carp: An In-depth Guide to the Evolutionary History of the Carassius Complex

For Researchers, Scientists, and Drug Development Professionals

The evolutionary history of the Carassius complex, a group of cyprinid fishes that includes the well-known goldfish (Carassius auratus) and crucian carp (Carassius carassius), is a captivating and intricate story of hybridization, polyploidy, and rapid diversification. This technical guide synthesizes current knowledge on the phylogeny, genetic diversity, and complex evolutionary mechanisms that have shaped this important group of vertebrates. The genus serves as a valuable model for studying genome evolution, speciation, and the consequences of natural and artificial selection.

Phylogenetic Relationships and Divergence

The genus Carassius is characterized by a close and often convoluted relationship between its member species. Phylogenetic analyses, primarily based on mitochondrial and nuclear DNA sequences, have revealed several major lineages. The Carassius auratus complex, in particular, displays a high degree of genetic diversity and is considered a species complex due to the ongoing debate about the taxonomic status of its various forms.[1]

Phylogeographic studies indicate that the C. auratus complex in East Asia is comprised of two superlineages which include seven distinct lineages with high regional specificity.[1] The divergence of these lineages is estimated to have occurred between 0.2 and 1.9 million years ago.[1]

dot

Caption: Simplified phylogeny of the Carassius complex.

The Role of Polyploidy and Hybridization

A defining feature of the Carassius complex is the prevalence of polyploidy, the state of having more than two complete sets of chromosomes. While some species like C. carassius are strictly diploid (2n=100), the C. auratus complex includes diploid, triploid (3n≈150), and even tetraploid (4n≈200) individuals.[2][3] Gynogenesis, a form of asexual reproduction where sperm from a related species stimulates egg development without fertilization, is common in triploid lineages, such as C. gibelio.

Hybridization between different Carassius species is rampant and a major driver of their evolution. Natural hybridization has been documented between the native European C. carassius and the invasive C. auratus and C. gibelio. This has led to the formation of hybrid individuals with varying ploidy levels and complex genetic ancestries.

| Species/Form | Ploidy Level(s) | Chromosome Number (approx.) | Reproductive Mode(s) |

| Carassius carassius | Diploid | 100 | Sexual |

| Carassius auratus | Diploid, Triploid, Tetraploid | 100, 150, 200 | Sexual, Gynogenesis (in polyploids) |

| Carassius gibelio | Triploid, Diploid | 150, 100 | Gynogenesis, Sexual |

| Carassius langsdorfii | Triploid | 150 | Gynogenesis |

| Carassius cuvieri | Diploid | 100 | Sexual |

| Hybrids | Diploid, Triploid, Tetraploid | Variable | Sexual, Gynogenesis, Hybridogenesis (in some cases) |

Table 1: Ploidy levels, chromosome numbers, and reproductive modes in the Carassius complex.

dot

Caption: Pathways of hybridization and polyploidization.

Experimental Protocols

DNA Extraction from Fin Clips

A common and minimally invasive method for obtaining DNA from fish is through fin clipping.

Protocol:

-

Sample Collection: A small piece of fin tissue (approximately 2x2 mm) is excised from the caudal or dorsal fin using sterile scissors or a scalpel blade.

-

Storage: The fin clip is immediately placed in 95-100% ethanol or a suitable lysis buffer and stored at -20°C until processing.

-

Lysis: The tissue is incubated in a lysis buffer containing proteinase K at 55-60°C overnight to digest the tissue and release the DNA.

-

Purification: DNA is then purified from the lysate using either a phenol-chloroform extraction or a commercial DNA extraction kit.

-

Quantification and Quality Control: The concentration and purity of the extracted DNA are assessed using a spectrophotometer or fluorometer.

PCR Amplification of Mitochondrial DNA

Mitochondrial DNA (mtDNA) markers, such as the cytochrome b gene (cyt b) and the control region (D-loop), are frequently used in phylogenetic studies of Carassius due to their maternal inheritance and relatively high mutation rate.

Typical PCR Reaction:

| Component | Volume (µL) | Final Concentration |

| 10x PCR Buffer | 2.5 | 1x |

| dNTPs (10 mM) | 0.5 | 200 µM |

| Forward Primer (10 µM) | 1.0 | 0.4 µM |

| Reverse Primer (10 µM) | 1.0 | 0.4 µM |

| Taq DNA Polymerase | 0.25 | 1.25 units |

| Template DNA (20-50 ng/µL) | 1.0 | 20-50 ng |

| Nuclease-free water | 18.75 | - |

| Total Volume | 25.0 | - |

Table 2: Example PCR reaction mixture for mtDNA amplification.

Typical PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

Denaturation: 95°C for 30 seconds

-

Annealing: 50-60°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute

-

Repeat steps 2-4 for 30-35 cycles

-

Final Extension: 72°C for 10 minutes

-

Hold: 4°C

Ploidy Determination using Flow Cytometry

Flow cytometry is a rapid and accurate method for determining the ploidy level of individual fish by measuring the DNA content of their cells.

Protocol:

-

Sample Preparation: A small amount of tissue, typically from a fin clip or blood sample, is minced in a nuclear isolation buffer to release the nuclei.

-

Staining: The isolated nuclei are stained with a fluorescent DNA-binding dye, such as propidium iodide or DAPI.

-

Analysis: The stained nuclei are passed through a flow cytometer, which measures the fluorescence intensity of each nucleus.

-

Ploidy Determination: The relative fluorescence intensity is directly proportional to the DNA content. By comparing the fluorescence of the sample to a known diploid standard, the ploidy level of the sample can be determined.

dot

Caption: General experimental workflow for Carassius evolutionary studies.

Conclusion

The evolutionary history of the Carassius complex is a dynamic and ongoing process. The interplay of hybridization and polyploidization has resulted in a remarkable level of genetic and phenotypic diversity. Understanding the intricate relationships within this complex is not only crucial for fish biology and evolution but also has practical implications for aquaculture, conservation, and the management of invasive species. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this fascinating group of fishes.

References

The Ecological Keystone: A Technical Guide to the Role of Carassius carassius in Freshwater Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crucian carp, Carassius carassius, a resilient cyprinid native to European and Asian freshwater ecosystems, plays a multifaceted and often underestimated ecological role. This technical guide synthesizes current scientific understanding of its interactions within aquatic environments, focusing on its dietary habits, predator-prey dynamics, competitive interactions, and significant influence on nutrient cycling and habitat structure. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental methodologies, and visual representations of key ecological processes to serve as an in-depth resource for researchers. The evidence presented underscores the species' capacity to act as an ecosystem engineer, profoundly shaping the biotic and abiotic characteristics of its habitat.

Introduction

Carassius carassius is renowned for its remarkable adaptability, including its ability to survive in low-oxygen environments and its predator-induced phenotypic plasticity.[1][2] While often perceived as a benign inhabitant of ponds and slow-moving rivers, its ecological influence extends far beyond its immediate presence. This guide delves into the core aspects of its ecological function, providing a technical foundation for further research and a deeper understanding of its impact on freshwater biodiversity and ecosystem health.

Trophic Ecology: An Omnivore with a Preference

Carassius carassius is best described as an omnivore with a strong tendency towards herbivory and detritivory.[1][3] Its diet is broad and adaptable, reflecting the seasonal and local availability of food resources.

Dietary Composition

Gut content analyses from various studies reveal a diet primarily composed of zooplankton, phytoplankton, insects, detritus, and plant matter. The relative importance of these components can vary with the age and size of the fish, as well as the specific ecosystem.

Table 1: Quantitative Analysis of Carassius carassius Diet Composition in Melkawakena Reservoir, Ethiopia

| Food Item | Frequency of Occurrence (%) | Numerical Abundance (%) |

| Insects | 79.8 | - |

| Diptera | 72.3 | 1.0 |

| Hemiptera | 59.6 | 0.19 |

| Odonata | - | 0.19 |

| Zooplankton | 62.4 | 88.17 |

| Rotifers | 57.1 | 79.12 |

| Copepoda | - | 47.5 |

| Cladocera | - | 6.7 |

| Phytoplankton | - | - |

| Diatoms | 44.1 | - |

| Blue-green algae | 42.1 | - |

| Green algae | 13.8 | - |

| Macrophytes | 55.88 | - |

| Detritus | 9.2 | - |

Source: Adapted from Gebremedhin et al. (2012)[1]

Table 2: Quantitative Analysis of Carassius carassius Diet Composition in Beni Haroun Dam, Algeria

| Food Item | Frequency of Occurrence (%) | Numerical Abundance (%) | Weight Percentage (%) | Index of Relative Importance (%) |

| Algae | 60.85 | 26.77 | 19.25 | 28.21 |

| Cladocerans | 39.92 | 31.39 | 37.91 | 27.87 |

| Copepods | 20.93 | - | - | - |

| Rotifers | 20.54 | 18.03 | 7.72 | - |

| Nematodes | 12.40 | - | - | 1.30 |

| Fish | 8.91 | - | - | 0.37 |

| Bivalves | 0.77 | 0.44 | 2.12 | 0.019 |

| Dipterans | - | - | - | - |

| Chaoborus sp. | 0.77 | 1.06 | 1.04 | 0.016 |

Source: Adapted from Gkenas et al. (2017)

Predator-Prey Interactions: A Story of Induced Defense

A remarkable ecological characteristic of Carassius carassius is its ability to develop a deeper body in the presence of predators, a phenomenon known as inducible defense. This morphological change significantly reduces its vulnerability to gape-limited predators such as the northern pike (Esox lucius).

This adaptive plasticity is a classic example of a trade-off, as the deeper body form incurs a higher energetic cost during swimming. The presence of chemical cues from predators is sufficient to trigger this morphological shift.

References

Comparative Genomics of Carassius Species: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the comparative genomics of Carassius species, focusing on the goldfish (Carassius auratus), gibel carp (Carassius gibelio), and crucian carp (Carassius carassius). The genus Carassius serves as a valuable model for studying polyploidy, genome evolution, and the mechanisms of unisexual reproduction in vertebrates. This guide summarizes key genomic data, details common experimental and computational protocols, and visualizes important biological and analytical processes.

Genomic Data Overview

The genomes of Carassius species are characterized by multiple whole-genome duplication (WGD) events, leading to varying ploidy levels and complex genomic structures. C. auratus is typically a tetraploid (4x), while C. gibelio is a hexaploid (6x). These polyploidization events have played a significant role in the evolution and diversification of this genus.

Table 1: Genomic Features of Key Carassius Species

| Feature | Carassius auratus (Goldfish) | Carassius gibelio (Gibel Carp) | Carassius carassius (Crucian Carp) |

| Ploidy Level | Tetraploid (2n=100) | Hexaploid (~150 chromosomes) | Diploid (2n=50) |

| Estimated Genome Size | ~1.8 Gb | ~1.59 Gb (haplotype) | ~1.68 Gb |

| Chromosome Number | 50 (in diploid relatives), 100 in tetraploids | ~150 | 50 |

| Assembly Contig N50 | 3.89 Mb, 606.7 kb | 1.71 Mb | - |

| Assembly Scaffold N50 | 22.8 Mb, 31.8 Mb | - | - |

| Number of Protein-Coding Genes | 56,251, 70,324 | 45,249 | 39,044 |

| Repeat Content | 33.04% - 39.6% | 45.85% | 32.19% |

Experimental Protocols

The following sections detail the common methodologies used in the genomic analysis of Carassius species.

Genome Sequencing and Assembly

High-quality genome assemblies are fundamental for comparative genomics. Long-read sequencing technologies are particularly crucial for resolving the complex, repetitive regions characteristic of polyploid genomes.

2.1.1. DNA Extraction and Library Preparation

-

Tissue Collection: High-molecular-weight DNA is typically extracted from muscle or fin clips of a single individual to minimize heterozygosity-related assembly challenges.

-

DNA Extraction: Standard protocols such as phenol-chloroform extraction or commercial kits are used to isolate high-quality DNA.

-

PacBio SMRTbell Library Preparation:

-

Genomic DNA is sheared to an average size of 15-20 kb.

-

DNA fragments undergo repair and A-tailing.

-

SMRTbell adapters are ligated to the ends of the fragments.

-

Unligated fragments are removed by nuclease treatment.

-

-

Hi-C Library Preparation:

-

Tissue is cross-linked with formaldehyde to fix DNA-protein interactions.

-

DNA is digested with a restriction enzyme.

-

The ends of the digested fragments are biotinylated and ligated in situ.

-

Cross-links are reversed, and the DNA is purified.

-

Biotinylated junctions are enriched for sequencing.

-

2.1.2. Sequencing

-

Long-Read Sequencing: PacBio HiFi sequencing is commonly used to generate long, highly accurate reads, which are essential for assembling through repetitive regions.

-

Scaffolding: Hi-C sequencing provides data on the three-dimensional proximity of DNA fragments in the nucleus, which is used to order and orient contigs into chromosome-level scaffolds.

2.1.3. Genome Assembly

-

De Novo Assembly: The PacBio HiFi reads are assembled into contigs using assemblers like hifiasm or Canu.

-

Scaffolding: The Hi-C reads are mapped to the assembled contigs to facilitate chromosome-scale scaffolding.

-

Quality Assessment: The completeness of the genome assembly is assessed using tools like BUSCO (Benchmarking Universal Single-Copy Orthologs), which checks for the presence of a set of conserved genes.

Figure 1: Genome Sequencing and Assembly Workflow.

Genome Annotation

Genome annotation involves identifying and describing the functional elements within a genome.

-

Repeat Masking: Repetitive elements are identified and masked using tools like RepeatModeler and RepeatMasker. This step is crucial to prevent spurious gene predictions.

-

Gene Prediction: Protein-coding genes are predicted using a combination of ab initio methods (e.g., Augustus, SNAP), homology-based methods (aligning known protein sequences from related species), and RNA-seq evidence.

-

Functional Annotation: Predicted genes are functionally annotated by comparing their sequences to protein databases (e.g., Swiss-Prot, TrEMBL) and assigning Gene Ontology (GO) terms and KEGG pathways.

Comparative Genomic Analyses

2.3.1. Phylogenetic Analysis

Phylogenetic relationships are inferred to understand the evolutionary history of Carassius species.

-

Data Collection: Orthologous gene sets or mitochondrial DNA sequences are collected from the species of interest.

-

Sequence Alignment: The sequences are aligned using algorithms like MUSCLE or ClustalW.

-

Phylogenetic Tree Construction: Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., RAxML, IQ-TREE) or Bayesian Inference (e.g., MrBayes, BEAST). The reliability of the tree topology is assessed using bootstrap analysis or posterior probabilities.

Figure 2: Phylogenetic Analysis Workflow.

2.3.2. Gene Family Evolution

The expansion and contraction of gene families can provide insights into adaptation and speciation.

-

Orthogroup Inference: Orthologous gene groups (orthogroups) are identified across the genomes of the studied species using tools like OrthoFinder.

-

Gene Family Size Analysis: The number of genes in each orthogroup is compared across species to identify expanded or contracted gene families.

-

Functional Enrichment Analysis: Gene families that show significant changes in size are analyzed for enrichment of specific biological functions using GO or KEGG pathway analysis.

2.3.3. Synteny and Collinearity Analysis

Synteny analysis identifies conserved blocks of genes between different genomes, providing evidence of shared ancestry and revealing large-scale genomic rearrangements.

-

Pairwise Genome Alignment: The genomes of two species are aligned to identify homologous regions.

-

Syntenic Block Identification: Conserved blocks of orthologous genes are identified.

-

Visualization: Syntenic relationships are visualized using tools like Circos plots to illustrate conserved regions and chromosomal rearrangements.

Signaling Pathways in Carassius Evolution

Whole-genome duplication events provide raw genetic material for the evolution of novel functions. The duplication of genes within signaling pathways can lead to subfunctionalization (division of ancestral functions) or neofunctionalization (evolution of a new function). The Wnt signaling pathway, which is crucial for embryonic development, cell fate specification, and adult tissue homeostasis, is an example of a pathway that has been impacted by WGD in teleosts.

Figure 3: Simplified Wnt Signaling Pathway.

In the context of Carassius genomics, the duplication of key components of the Wnt pathway, such as the Wnt ligands, Frizzled receptors, or β-catenin, could have contributed to the evolution of the diverse morphologies and developmental processes observed in this genus. Comparative analysis of these duplicated genes can reveal changes in expression patterns and protein function that may be linked to specific traits.

Conclusion

The comparative genomics of Carassius species offers a unique window into the evolutionary consequences of polyploidy. The availability of high-quality genome assemblies has enabled detailed investigations into the genomic underpinnings of their unique reproductive strategies and evolutionary history. This technical guide provides a foundational understanding of the key genomic features and analytical approaches used in the study of this fascinating genus, serving as a valuable resource for researchers in evolutionary biology, aquaculture, and drug development.

The Neurobiology of Carassius under Anoxic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ability of certain species within the Carassius genus, such as the crucian carp (Carassius carassius) and the goldfish (Carassius auratus), to survive for extended periods in the complete absence of oxygen (anoxia) presents a remarkable model of natural neuroprotection. This in-depth technical guide explores the core neurobiological adaptations that enable these fish to endure conditions that would be fatal to most vertebrates. Understanding these mechanisms offers profound insights into cellular survival, metabolic depression, and potential therapeutic strategies for hypoxia- and ischemia-related pathologies in humans.

Metabolic Depression and Energy Management

The cornerstone of anoxia tolerance in Carassius is a profound, yet controlled, metabolic depression, particularly within the brain, an organ with high energetic demands. This is not a passive process but an orchestrated series of events designed to reduce ATP consumption to a level that can be sustained by anaerobic glycolysis.

A key adaptation is the unique ability to convert lactate, the end-product of anaerobic glycolysis in most vertebrates, into ethanol.[1][2] This is achieved through a specialized pathway primarily in the muscle tissue, where lactate from other tissues, including the brain, is transported.[2] Pyruvate is converted to acetaldehyde and then to ethanol, which is readily excreted across the gills.[2] This process is crucial for avoiding the detrimental effects of lactic acidosis and allows for the sustained operation of glycolysis.[1] The energy for this sustained anaerobic metabolism is provided by the largest known liver glycogen stores among vertebrates.

During anoxia, the brain's heat production, and by extension its ATP turnover, decreases significantly. This metabolic depression is a critical survival strategy, as the ultimate limit to anoxic survival appears to be the depletion of these vast glycogen reserves.

Quantitative Changes in Brain Metabolism and Physiology

| Parameter | Species | Condition | Change | Reference |

| NMDA Receptor Activity | Carassius auratus | 40 min acute anoxia | 40-50% reduction | |

| Brain Na+/K+-ATPase Activity | Carassius auratus | 24 h anoxia | 30-40% decrease | |

| Brain GABA Levels | Carassius carassius | 17 days of anoxia at 8°C | ~5-fold increase | |

| Brain GABA Levels | Carassius carassius | Prolonged anoxia | 5-fold increase in tissue, 2-fold increase in extracellular | |

| Brain Alanine Levels | Carassius carassius | Anoxia | 12-fold increase | |

| Brain Aspartate Levels | Carassius carassius | Anoxia | Significant decrease | |

| Brain Glutamate Levels | Carassius carassius | Anoxia | Decrease | |

| Brain Lactate Levels | Carassius carassius | Anoxia | Increase, returns to normoxic levels upon reoxygenation | |

| Brain ATP Turnover | Carassius carassius | Anoxia | 31% fall | |

| Kidney Norepinephrine Levels | Carassius carassius | 17 days of anoxia | 92% reduction |

Neurotransmission and Ion Channel Modulation

To achieve a state of reduced energy expenditure, the Carassius brain employs sophisticated strategies to downregulate neuronal excitability, primarily through the modulation of neurotransmitter systems and ion channel activity.

The Central Role of GABAergic Inhibition

A hallmark of the anoxic Carassius brain is a significant increase in the concentration of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Concurrently, there is a decrease in the levels of excitatory amino acid neurotransmitters such as glutamate and aspartate. This shift in the balance of neurotransmission towards inhibition is a key factor in suppressing neuronal activity and, consequently, ATP consumption. Pharmacological inhibition of GABA synthesis has been shown to counteract the anoxic metabolic depression, highlighting its critical role. The increased GABA levels are thought to be a primary defense against excitotoxicity, a major cause of cell death in ischemic mammalian brains. Interestingly, this neuroprotective mechanism relies on the co-inhibition of both GABAA and GABAB receptors; blocking both is detrimental to neuronal survival under anoxia.

The accumulation of extracellular GABA is further facilitated by a decrease in the expression of GABA transporters GAT2 and GAT3, which would normally clear GABA from the synaptic cleft.

Channel Arrest: Downregulation of Ion Flux

The concept of "channel arrest," a downregulation of ion channel permeability to conserve energy, is another significant adaptation. Evidence points to a rapid, anoxia-induced reduction in the activity of N-methyl-d-aspartate (NMDA) receptors, which are ionotropic glutamate receptors and calcium channels. This reduction in NMDA receptor currents likely prevents excitotoxicity. Furthermore, a more gradual decrease in the activity of Na+/K+-ATPase, a major consumer of cellular ATP, also contributes to the profound metabolic depression observed during prolonged anoxia.

While the idea of a widespread channel arrest is compelling, some studies suggest that it may not be a universal strategy for all ion channels in Carassius, unlike in anoxia-tolerant turtles. This may be because Carassius remains active during anoxia, requiring a certain level of neuronal function that a complete shutdown of ion channels would preclude. The modulation appears to be more subtle, with specific channels like the NMDA receptor being key targets.

Gene and Protein Expression: A Tailored Response

The neurobiological adaptations in Carassius are also reflected in changes at the level of gene and protein expression, although the brain appears to be less affected in terms of the number of significantly altered proteins compared to other organs like the heart and liver.

Studies on gene expression related to excitatory neurotransmission show a remarkable stability for many genes during anoxia, suggesting that the brain retains its excitatory capabilities. However, there are specific changes in NMDA receptor subunit expression, such as a decrease in NR1, NR2C, and NR3A, which could contribute to a reduced number of functional NMDA receptors and thus decreased neural excitability.

In the context of GABAergic neurotransmission, the expression of most related genes remains largely unchanged during anoxia. A notable exception is the downregulation of GABA transporters GAT2 and GAT3, which, as mentioned earlier, likely contributes to the buildup of extracellular GABA.

Proteomic analyses have revealed that the brain is the least affected organ in terms of protein abundance changes during anoxia and reoxygenation. This suggests a high degree of intrinsic stability and preparedness for anoxic conditions in the brain's proteome.

Experimental Protocols

A detailed understanding of the neurobiology of Carassius under anoxia has been made possible through a variety of sophisticated experimental techniques. Below are overviews of the methodologies for key experiments.

Whole-Cell Patch-Clamp Recordings from Brain Slices

This technique is used to measure the electrical activity of individual neurons and the currents flowing through specific ion channels, such as NMDA receptors.

Protocol Outline:

-

Animal Acclimation and Anesthesia: Goldfish (Carassius auratus) are acclimated to the experimental temperature. Prior to dissection, the fish is anesthetized, for example, by immersion in a solution of tricaine methanesulfonate (MS-222).

-

Brain Dissection and Slicing: The brain is rapidly dissected in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices of the telencephalon (typically 300-400 µm thick) are prepared using a vibratome.

-

Slice Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording Setup: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with aCSF. Neurons are visualized using differential interference contrast (DIC) optics.

-

Whole-Cell Recording: A glass micropipette with a fine tip (resistance of several megaohms) is filled with an internal solution mimicking the intracellular ionic composition. The pipette is carefully maneuvered to form a high-resistance seal ("giga-seal") with the membrane of a target neuron. A brief suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration.

-

Anoxia Induction: Anoxia is induced by switching the perfusion solution to an aCSF solution that has been bubbled with 95% N2 / 5% CO2 instead of 95% O2 / 5% CO2.

-

Data Acquisition: NMDA receptor currents are evoked by local application of NMDA and glycine. The resulting currents are recorded using a patch-clamp amplifier, filtered, digitized, and stored for later analysis.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to quantify the expression levels of specific genes of interest, such as those encoding for neurotransmitter receptors or transporters.

Protocol Outline:

-

Anoxia Exposure and Tissue Sampling: Crucian carp (Carassius carassius) are exposed to normoxic or anoxic conditions for a defined period. Fish are euthanized, and brain tissue is rapidly dissected and snap-frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is extracted from the brain tissue using a suitable kit (e.g., TRIzol-based methods or column-based kits). The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction: The qPCR reaction is set up in a multi-well plate. Each reaction contains the cDNA template, forward and reverse primers specific to the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry.

-

Thermal Cycling and Data Collection: The plate is placed in a real-time PCR machine. The thermal cycling protocol typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

-

Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target template, is determined for each sample. Gene expression levels are normalized to one or more stable reference genes to account for variations in RNA input and reverse transcription efficiency. The relative quantification of gene expression is often calculated using the ΔΔCt method.

Metabolomic Analysis by Mass Spectrometry

This powerful technique allows for the simultaneous quantification of a large number of small-molecule metabolites in a biological sample, providing a snapshot of the metabolic state of the brain under different oxygen conditions.

Protocol Outline:

-

Anoxia Exposure and Tissue Sampling: As with RT-qPCR, fish are exposed to normoxic, anoxic, and reoxygenation conditions. Brain tissue is rapidly dissected and snap-frozen to quench metabolic activity.

-

Metabolite Extraction: Metabolites are extracted from the frozen tissue by homogenization in a solvent mixture (e.g., acetonitrile/water or methanol/chloroform/water) to precipitate proteins and solubilize small molecules. Internal standards are often added at this stage for quality control and absolute quantification.

-

Sample Preparation: The supernatant containing the extracted metabolites is separated from the protein pellet by centrifugation. The extract may be further processed, for example, by filtration or concentration.

-

Mass Spectrometry Analysis: The prepared sample is injected into a mass spectrometer, often coupled with a separation technique like capillary electrophoresis (CE-MS) or liquid chromatography (LC-MS). The mass spectrometer separates ions based on their mass-to-charge ratio (m/z) and measures their abundance.

-

Data Processing and Metabolite Identification: The raw data is processed to detect peaks, align them across different samples, and normalize the data. Metabolites are identified by comparing their m/z values and retention times to a library of known standards.

-

Statistical Analysis: Statistical methods such as principal component analysis (PCA) and ANOVA are used to identify metabolites that are significantly different between experimental groups (e.g., normoxia vs. anoxia).

Implications for Drug Development

The remarkable neuroprotective strategies evolved by Carassius offer a rich source of inspiration for novel therapeutic approaches to ischemic stroke and other hypoxia-related neurological disorders. Key areas of interest include:

-

Targeting GABAergic Signaling: Modulators of GABA receptors could be explored for their potential to induce a state of controlled neuronal quiescence and prevent excitotoxicity during ischemic events.

-

NMDA Receptor Modulation: The specific downregulation of NMDA receptor activity without a complete shutdown of neuronal function suggests that targeting specific subunits or allosteric sites of the NMDA receptor could be a more nuanced and effective neuroprotective strategy than broad-spectrum antagonists.

-

Metabolic Reprogramming: Understanding how Carassius maintains energy balance and avoids acidosis during prolonged anaerobic glycolysis could inform the development of therapies aimed at preserving cellular energy status in ischemic tissues.

References

Methodological & Application

Application Notes and Protocols for Inducing Anoxia in Laboratory Carassius

For Researchers, Scientists, and Drug Development Professionals

Introduction